N-Formyl-Met-Leu-Phe

Catalog No.
S537087
CAS No.
59880-97-6
M.F
C21H31N3O5S
M. Wt
437.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Formyl-Met-Leu-Phe

CAS Number

59880-97-6

Product Name

N-Formyl-Met-Leu-Phe

IUPAC Name

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C21H31N3O5S

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C21H31N3O5S/c1-14(2)11-17(23-19(26)16(22-13-25)9-10-30-3)20(27)24-18(21(28)29)12-15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)

InChI Key

PRQROPMIIGLWRP-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O

Solubility

Soluble in DMSO

Synonyms

F Met Leu Phe, F-Met-Leu-Phe, fMet Leu Phe, fMet-Leu-Phe, Formylmet Leu Phe, Formylmet-Leu-Phe, Formylmethionyl Leucyl Phenylalanine, Formylmethionyl Peptide, Formylmethionyl-Leucyl-Phenylalanine, Formylmethionylleucylphenylalanine, Leucyl-Phenylalanine, N-Formylmethionine, N Formyl Methionyl Leucyl Phenylalanine, N Formylated Peptide, N Formylmethionine Leucyl Phenylalanine, N formylmethionyl leucyl phenylalanine, N-Formyl-Methionyl-Leucyl-Phenylalanine, N-Formylated Peptide, N-Formylmethionine Leucyl-Phenylalanine, N-formylmethionyl-leucyl-phenylalanine, Peptide, Formylmethionyl, Peptide, N-Formylated

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC=O

Description

The exact mass of the compound N-Formyl-Met-Leu-Phe is 437.1984 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350593. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Methionine - N-Formylmethionine. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemotaxis Assay:

  • fMLF serves as a potent chemotactic factor, meaning it attracts specific immune cells.
  • Researchers use it to study the directed movement (chemotaxis) of polymorphonuclear leukocytes (PMNs), which include neutrophils, towards sites of infection or inflammation.
  • The Zigmond chamber assay is a common technique that utilizes fMLF gradients to assess neutrophil chemotaxis.

Macrophage Activation:

  • fMLF acts as a macrophage activator, stimulating these immune cells to become more phagocytic (engulfing foreign particles) and produce inflammatory mediators.
  • This property makes fMLF valuable in studies investigating macrophage function and their role in the immune response.

Innate Immunity Research:

  • fMLF is a model molecule for studying the innate immune system, the body's first line of defense against pathogens.
  • As fMLF mimics bacterial formylated peptides that trigger inflammatory responses, researchers use it to understand how the innate immune system recognizes and reacts to invading microbes.

G Protein-Coupled Receptor (GPCR) Signaling:

  • fMLF binds to specific G protein-coupled receptors (GPCRs) on immune cells, leading to a cascade of signaling events that activate various cellular responses.
  • By studying fMLF-mediated signaling pathways, researchers gain insights into GPCR function and their role in immune cell activation.

N-Formyl-Met-Leu-Phe is a synthetic tripeptide with the molecular formula C21H31N3O5S and a molecular weight of 437.55 g/mol. It is recognized for its role as an endogenous chemotactic peptide, primarily functioning as an agonist for the formyl peptide receptor 1 (FPR1). This compound is often referred to by its abbreviation, fMLF, and is pivotal in mediating immune responses by stimulating the aggregation of leukocytes, thus playing a crucial role in inflammation and immune system activation .

fMLF functions as a potent agonist for formyl peptide receptors (FPRs) on immune cells, particularly neutrophils and macrophages []. When fMLF binds to FPRs, it triggers a cascade of cellular signaling events leading to various responses, including:

  • Chemotaxis: fMLF attracts immune cells towards sites of infection or inflammation [].
  • Phagocytosis: fMLF stimulates immune cells to engulf and destroy bacteria or other foreign particles [].
  • Respiratory burst: fMLF activates the production of reactive oxygen species, which can kill pathogens [].
  • Degranulation: fMLF induces the release of inflammatory mediators from immune cells [].

These activities of fMLF contribute to the body's immune defense mechanisms [].

  • Immunomodulatory effects: fMLF can trigger a strong immune response, which may be harmful in individuals with certain medical conditions.
  • Cytotoxicity: fMLF may be toxic to some cell types at high concentrations.

The chemical reactivity of N-Formyl-Met-Leu-Phe is characterized by its ability to interact with various biological receptors, particularly FPR1. This interaction triggers downstream signaling pathways that lead to leukocyte chemotaxis. The compound can be synthesized through solid-phase peptide synthesis methods, which involve the coupling of amino acids followed by formylation of the N-terminus using reagents like ethyl formate .

In addition to its primary reactions with FPR1, N-Formyl-Met-Leu-Phe can also participate in various biochemical assays to study receptor-ligand interactions and cellular responses under different conditions .

N-Formyl-Met-Leu-Phe exhibits significant biological activity as a potent inducer of chemotaxis in neutrophils and macrophages. It activates FPR1 with a binding affinity (K_i) of approximately 38 nM, which indicates its effectiveness in stimulating immune responses . The peptide not only promotes leukocyte migration to sites of infection or injury but also enhances platelet activation and thrombus formation under arterial flow conditions .

Research has shown that N-Formyl-Met-Leu-Phe can modulate various cellular responses, including superoxide production and cytokine release, contributing to both pro-inflammatory and anti-inflammatory pathways depending on the context of its action .

The synthesis of N-Formyl-Met-Leu-Phe can be achieved through several methods, predominantly using solid-phase peptide synthesis techniques. A notable method involves:

  • Solid-Phase Peptide Synthesis: The initial amino acid (Fmoc-protected phenylalanine) is immobilized on a resin.
  • Coupling Reactions: Successive coupling reactions are performed to add methionine and leucine using activating agents like DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole).
  • Formylation: The N-terminus is then formylated using ethyl formate or other formylating agents after cleavage from the resin .
  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity (>95%) for biological applications .

N-Formyl-Met-Leu-Phe has several applications in biomedical research:

  • Chemotaxis Assays: It is widely used in studies assessing leukocyte migration and activation.
  • Inflammation Research: The peptide serves as a model compound for investigating inflammatory responses and receptor signaling pathways.
  • Therapeutic Research: Given its role in immune modulation, it may have potential applications in developing therapies for inflammatory diseases or conditions involving immune dysregulation .

Studies involving N-Formyl-Met-Leu-Phe focus on its interactions with FPR1 and related receptors. Research has demonstrated that this peptide can induce phosphorylation of FPR1 in human polymorphonuclear leukocytes (PMNs), leading to altered cellular responses such as enhanced migration and activation . Additionally, interaction studies often explore how modifications to the peptide structure affect its binding affinity and biological activity.

Several compounds exhibit structural similarities or biological functions akin to N-Formyl-Met-Leu-Phe. Here are some notable examples:

Compound NameStructure SimilarityBiological Activity
Formyl-MethionineSimilar tripeptideChemotactic agent; activates FPRs
N-Formyl-L-leucineSimilar sequenceInduces leukocyte chemotaxis
N-Formyl-L-phenylalanineSimilar sequenceModulates immune responses
Met-Leu-PheLacks formyl groupChemotactic but less effective than N-formyl variant

These compounds share common features with N-Formyl-Met-Leu-Phe but differ in their specific biological activities and receptor interactions, which highlights the unique role of N-Formyl-Met-Leu-Phe as a potent agonist for FPR1 .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

437.19844227 g/mol

Monoisotopic Mass

437.19844227 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LO6AVJ8RCE

Sequence

MLF

Other CAS

59880-97-6

Wikipedia

2-[[2-[[2-formamido-4-(methylthio)-1-oxobutyl]amino]-4-methyl-1-oxopentyl]amino]-3-phenylpropanoic acid

Dates

Modify: 2023-08-15
1: Hu Y, Cheng N, Wu H, Kang S, Ye RD, Cai J. Design, synthesis and characterization of fMLF-mimicking AApeptides. Chembiochem. 2014 Nov 3;15(16):2420-6. doi: 10.1002/cbic.201402396. Epub 2014 Sep 15. PubMed PMID: 25224835; PubMed Central PMCID: PMC4259043.
2: He HQ, Liao D, Wang ZG, Wang ZL, Zhou HC, Wang MW, Ye RD. Functional characterization of three mouse formyl peptide receptors. Mol Pharmacol. 2013 Feb;83(2):389-98. doi: 10.1124/mol.112.081315. Epub 2012 Nov 15. PubMed PMID: 23160941; PubMed Central PMCID: PMC4170117.
3: Zhang XG, Hui YN, Huang XF, Du HJ, Zhou J, Ma JX. Activation of formyl peptide receptor-1 enhances restitution of human retinal pigment epithelial cell monolayer under electric fields. Invest Ophthalmol Vis Sci. 2011 May 16;52(6):3160-5. doi: 10.1167/iovs.10-5156. PubMed PMID: 21228377.
4: Sogawa Y, Ohyama T, Maeda H, Hirahara K. Inhibition of neutrophil migration in mice by mouse formyl peptide receptors 1 and 2 dual agonist: indication of cross-desensitization in vivo. Immunology. 2011 Mar;132(3):441-50. doi: 10.1111/j.1365-2567.2010.03367.x. Epub 2010 Oct 29. PubMed PMID: 21039475; PubMed Central PMCID: PMC3044910.
5: Movitz C, Brive L, Hellstrand K, Rabiet MJ, Dahlgren C. The annexin I sequence gln(9)-ala(10)-trp(11)-phe(12) is a core structure for interaction with the formyl peptide receptor 1. J Biol Chem. 2010 May 7;285(19):14338-45. doi: 10.1074/jbc.M109.080465. Epub 2010 Mar 10. PubMed PMID: 20220135; PubMed Central PMCID: PMC2863206.
6: Southgate EL, He RL, Gao JL, Murphy PM, Nanamori M, Ye RD. Identification of formyl peptides from Listeria monocytogenes and Staphylococcus aureus as potent chemoattractants for mouse neutrophils. J Immunol. 2008 Jul 15;181(2):1429-37. PubMed PMID: 18606697; PubMed Central PMCID: PMC2705627.
7: Zhou C, Zhang S, Nanamori M, Zhang Y, Liu Q, Li N, Sun M, Tian J, Ye PP, Cheng N, Ye RD, Wang MW. Pharmacological characterization of a novel nonpeptide antagonist for formyl peptide receptor-like 1. Mol Pharmacol. 2007 Oct;72(4):976-83. Epub 2007 Jul 25. Erratum in: Mol Pharmacol. 2007 Nov;72(5):1391. PubMed PMID: 17652444.

Explore Compound Types